

Choline Geranate Formulations: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Geranate

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of choline **geranate** (CAGE) formulations, summarizing key clinical trial data and preclinical experimental findings. The information is presented to facilitate an understanding of the performance of CAGE-based therapies against alternative treatments.

Choline **geranate**, a biocompatible ionic liquid, has emerged as a promising vehicle for transdermal drug delivery and as a standalone active pharmaceutical ingredient with inherent antimicrobial and anti-inflammatory properties.^{[1][2]} Clinical trials have explored its efficacy in treating inflammatory skin conditions such as atopic dermatitis and rosacea.^{[3][4]} This guide synthesizes the available data to offer a comparative overview.

Clinical Trial Data Overview

Recent clinical trials have investigated two primary choline **geranate**-based formulations: CGB-500 for atopic dermatitis and CGB-400 for rosacea.

CGB-500 for Atopic Dermatitis

A Phase 2b, double-blind, vehicle-controlled study evaluated the efficacy and safety of CGB-500, a topical ointment containing tofacitinib in a choline **geranate** vehicle, in patients with mild to severe atopic dermatitis.^{[3][5]}

Table 1: Summary of Phase 2b Clinical Trial of CGB-500 in Atopic Dermatitis^{[3][5]}

Parameter	Details
Patient Population	180 patients aged 12 years and older with mild (9%), moderate (85%), or severe (6%) atopic dermatitis affecting <10% body surface area (BSA).
Treatment Arms	- CGB-500 Ointment with 0.5% Tofacitinib - CGB-500 Ointment with 1% Tofacitinib - Vehicle Ointment
Primary Endpoints	- Investigator's Global Assessment (IGA) success (Clear or Almost Clear with ≥ 2 -grade improvement) - Change in worst itch as measured by the Peak Pruritus Numerical Rating Scale (PP-NRS)
Key Efficacy Results	- 59% of patients achieved IGA treatment success. - 71% of patients experienced a ≥ 4 -point improvement in worst itch. - 35% of patients achieved complete itch resolution ("0" itch score).
Safety	Well tolerated with no new or unexpected safety signals.

CGB-400 for Rosacea

A Phase 2, multicenter, randomized, double-blind, vehicle-controlled study assessed the efficacy and safety of CGB-400 Topical Gel (40% choline **geranate**) for the treatment of inflammatory lesions of rosacea.^{[4][6]} An earlier Phase 1b open-label study also provided initial efficacy data.^[7]

Table 2: Summary of Clinical Trials of CGB-400 in Rosacea^{[4][6][7]}

Parameter	Phase 1b Study	Phase 2 Study
Patient Population	26 patients with mild-to-moderate facial rosacea.	Approximately 80 patients with moderate to severe papulopustular facial rosacea (IGA score of 3 or 4).
Treatment Arms	CGB-400 Gel (40% CAGE)	- CGB-400 Topical Gel (40%) - BID - Vehicle Gel BID
Key Efficacy Results	Marked reduction in the number of inflammatory lesions. [7]	An earlier study showed an approximate 80% reduction in inflammatory lesion count. [4]
Safety	Well tolerated.	Well tolerated.

Preclinical Antimicrobial Efficacy

Choline **geranate** has demonstrated broad-spectrum antimicrobial activity, including efficacy against biofilms, which are notoriously difficult to treat.

Table 3: In Vitro Anti-Biofilm Efficacy of Choline **Geranate** (CAGE)[\[8\]](#)

Pathogen	Biofilm Age	Exposure Time	Minimal Biofilm Eradication Concentration (MBEC)
S. aureus (MSSA)	24 hours	30 min	0.625% v/v (14.2 mM)
	120 min		0.313% v/v (7.11 mM)
	72 hours	30 min	1.25% v/v (28.4 mM)
	120 min		0.625% v/v (14.2 mM)
S. aureus (MRSA)	24 hours	30 min	0.625% - 1.25% v/v (14.2 - 28.4 mM)
	120 min		0.313% - 0.625% v/v (7.11 - 14.2 mM)
	72 hours	30 min	1.25% - 2.5% v/v (28.4 - 56.8 mM)
	120 min		0.156% - 2.5% v/v (3.56 - 56.8 mM)
K. pneumoniae	24 hours	120 min	0.625% v/v (14.2 mM)
P. aeruginosa	24 hours	120 min	2.50% v/v (56.8 mM)
E. cloacae	24 hours	120 min	<0.156% v/v (<3.56 mM)

Note: The study also demonstrated that a 0.1% v/v solution of CAGE reduced *S. aureus* biofilm viability by over three orders of magnitude in just 15 minutes.[9]

Experimental Protocols

Synthesis of Choline Geranate (CAGE 1:2 molar ratio)

Choline **geranate** is synthesized via a salt metathesis reaction.[7]

- Geranic acid is weighed in a stainless-steel vessel equipped with a stirrer and placed in a water bath.
- Choline bicarbonate solution (80%) is added dropwise to the vessel at a 1:2 molar ratio of choline bicarbonate to geranic acid.
- The mixture is reacted for 8 hours at 27°C.
- The water content of the resulting ionic liquid/deep eutectic mixture is measured using Karl Fischer titration as an in-process parameter.^[7]

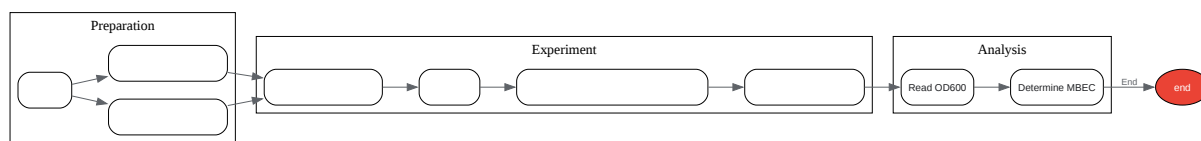
In Vitro Minimal Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the lowest concentration of an antimicrobial agent required to eradicate a biofilm.^[8]

- **Biofilm Growth:** Bacterial biofilms are grown on pegs of a 96-well plate lid in an appropriate growth medium.
- **Antimicrobial Challenge:** The pegs with established biofilms are transferred to a 96-well plate containing serial dilutions of choline **geranate**.
- **Incubation:** The plate is incubated for a specified exposure time (e.g., 30 or 120 minutes).
- **Recovery:** The pegs are then transferred to a new 96-well plate containing fresh growth medium and sonicated to dislodge any remaining viable bacteria.
- **Regrowth:** The recovery plate is incubated for 24 hours to allow for the regrowth of any surviving bacteria.
- **MBEC Determination:** The MBEC is identified as the lowest concentration of the antimicrobial agent that prevents the regrowth of bacteria, determined by measuring the optical density at 600 nm (OD600).^[8]

Visualizations

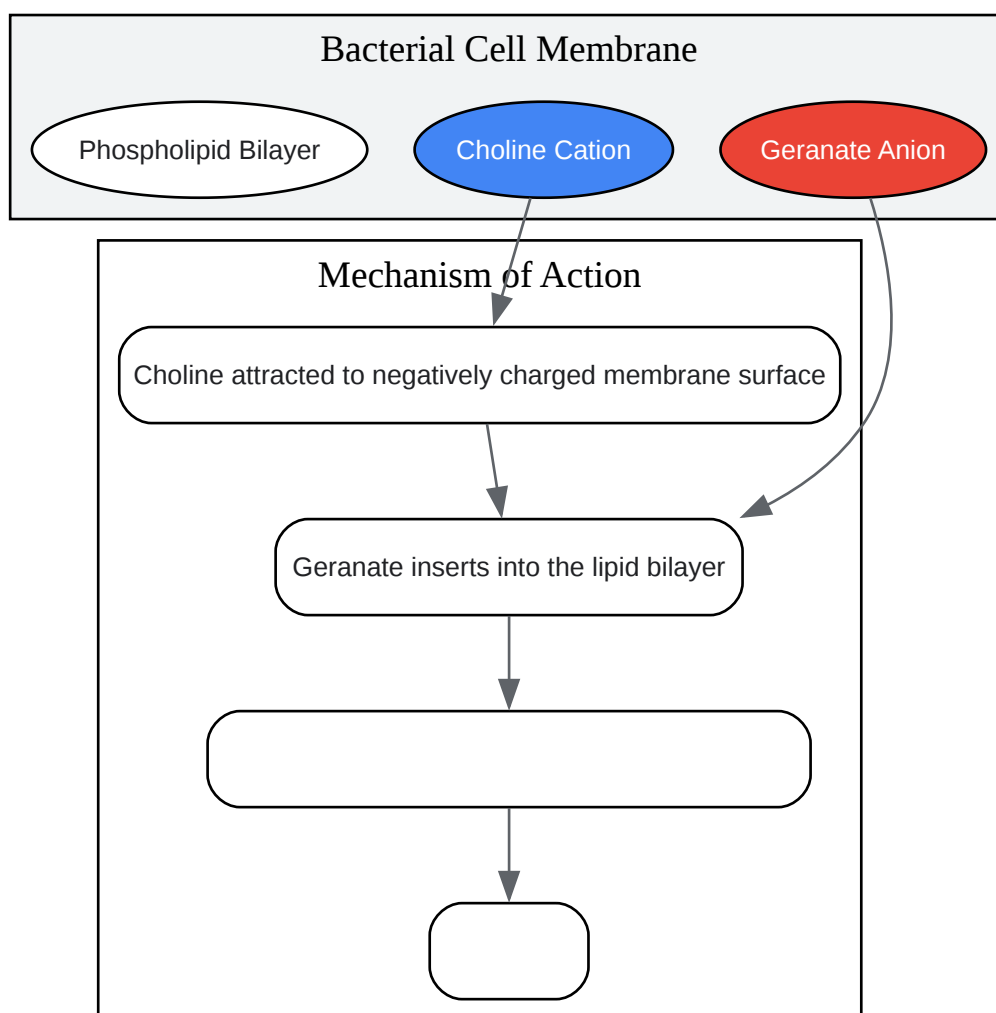
Experimental Workflow for MBEC Assay



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Caption: Workflow for determining the Minimal Biofilm Eradication Concentration (MBEC) of choline **geranate**.

Proposed Mechanism of Choline Geranate Action on Bacterial Membranes



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Caption: Proposed mechanism of the antimicrobial action of choline **geranate** on bacterial cell membranes.

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